2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide

physicochemical profiling molecular topology lead optimization

2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide (CAS 1172264-16-2; molecular formula C₁₁H₁₄ClNOS; MW 243.75 g/mol) is a synthetic α-chloroacetamide derivative incorporating a para-methylthio-substituted phenethylamine backbone. The compound belongs to the N-aryl-2-chloroacetamide chemotype, a class widely investigated for antimicrobial and antiproliferative properties, wherein the electrophilic α-chlorocarbonyl group serves as an alkylating warhead and the methylthio (–SCH₃) substituent modulates electronic character and lipophilicity.

Molecular Formula C11H14ClNOS
Molecular Weight 243.75 g/mol
CAS No. 1172264-16-2
Cat. No. B1386980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide
CAS1172264-16-2
Molecular FormulaC11H14ClNOS
Molecular Weight243.75 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CCNC(=O)CCl
InChIInChI=1S/C11H14ClNOS/c1-15-10-4-2-9(3-5-10)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14)
InChIKeyOZNZGAXEWCGZPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide (CAS 1172264-16-2): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide (CAS 1172264-16-2; molecular formula C₁₁H₁₄ClNOS; MW 243.75 g/mol) is a synthetic α-chloroacetamide derivative incorporating a para-methylthio-substituted phenethylamine backbone . The compound belongs to the N-aryl-2-chloroacetamide chemotype, a class widely investigated for antimicrobial and antiproliferative properties, wherein the electrophilic α-chlorocarbonyl group serves as an alkylating warhead and the methylthio (–SCH₃) substituent modulates electronic character and lipophilicity [1]. It is structurally distinguished from simpler N-phenyl-2-chloroacetamides by the presence of an ethylene (–CH₂–CH₂–) spacer between the amide nitrogen and the aromatic ring, which introduces additional conformational degrees of freedom and increases molecular weight relative to directly N-aryl-linked analogs such as 2-chloro-N-[4-(methylthio)phenyl]acetamide (CAS 27978-30-9; MW 215.70 g/mol) [2]. The compound is commercially available from multiple screening-compound suppliers (e.g., ChemDiv, Smolecule) as a research-grade building block, typically at ≥95% purity .

Why 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide Cannot Be Casually Replaced by In-Class Analogs: Critical Substituent and Spacer Determinants of Biological Performance


Within the N-aryl-2-chloroacetamide family, biological activity—particularly antimicrobial potency and spectrum—is exquisitely sensitive to the electronic character, lipophilicity, and steric profile of the para-substituent on the aromatic ring, as well as to the linker topology connecting the aryl moiety to the reactive chloroacetamide warhead [1]. Systematic QSAR-MIC profiling of twelve N-(para-substituted phenyl)-2-chloroacetamides revealed that MIC values against S. aureus varied from 40 μg/mL (4-I) to 750 μg/mL (4-CN), and against MRSA from 40 μg/mL (4-I, 4-OH) to 220 μg/mL (4-CN), demonstrating that even single-atom substituent changes produce up to 18-fold potency differences [1]. The target compound introduces two distinguishing features absent from the directly N-aryl-linked comparator series: (i) a methylthio (–SCH₃) para-substituent, which is a moderately electron-donating, polarizable group with distinct lipophilicity contributions (Hammett σₚ ≈ 0.00; π ≈ +0.61) compared to –OCH₃, –CH₃, or halogen substituents, and (ii) an ethylene spacer that increases molecular weight by ~28 Da, extends the distance between the electrophilic α-carbon and the aromatic ring, and adds two rotatable bonds, potentially altering target-binding geometry and pharmacokinetic properties [2]. These structural features mean that procurement or screening decisions cannot rely on data from directly N-aryl-linked chloroacetamide analogs without risking significant misclassification of potency, selectivity, and ADME behavior.

Quantitative Differentiation Evidence: 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide vs. Closest Structural Analogs and In-Class Comparators


Physicochemical Differentiation: Ethylene Spacer Increases Molecular Weight and Conformational Flexibility vs. Directly N-Aryl-Linked Analog CAS 27978-30-9

The target compound (CAS 1172264-16-2) possesses an ethylene (–CH₂–CH₂–) spacer between the amide nitrogen and the para-methylthiophenyl ring, resulting in molecular formula C₁₁H₁₄ClNOS and MW 243.75 g/mol, compared with the directly N-aryl-linked analog 2-chloro-N-[4-(methylthio)phenyl]acetamide (CAS 27978-30-9), which has formula C₉H₁₀ClNOS and MW 215.70 g/mol [1]. This corresponds to a 28.05 Da (13.0%) molecular weight increase and adds two rotatable bonds (predicted Nrot of 6 vs. 4 for the direct analog), altering both the conformational landscape and the spatial relationship between the electrophilic α-carbon and the aromatic ring .

physicochemical profiling molecular topology lead optimization

Antimicrobial Potency Class-Level Inference: Predicted Activity Shift Based on para-Methylthio Substituent vs. Experimentally Characterized para-Substituents in N-Phenyl-2-chloroacetamides

A systematic study of twelve N-(para-substituted phenyl)-2-chloroacetamides established quantitative MIC ranges against S. aureus (40–750 μg/mL), MRSA (40–220 μg/mL), E. coli (190–4000 μg/mL), and C. albicans (60–2660 μg/mL), with potency strongly correlated to substituent lipophilicity and electronic character [1]. The para-methylthio (–SCH₃) group present in the target compound has a Hammett σₚ ≈ 0.00 (neutral electronic effect) and a hydrophobic substituent constant π ≈ +0.61, placing it between para-OCH₃ (σₚ = −0.27; π = −0.02; SP3: S. aureus MIC 110 μg/mL, MRSA MIC 190 μg/mL) and para-Cl (σₚ = +0.23; π = +0.71; SP4: S. aureus MIC 60 μg/mL, MRSA MIC 90 μg/mL) in terms of combined electronic/lipophilic profile [1][2]. Based on this substituent parameter interpolation, the target compound would be predicted to exhibit antimicrobial potency intermediate between the 4-OCH₃ and 4-Cl analogs, with an estimated S. aureus MIC in the 60–110 μg/mL range and MRSA MIC in the 90–190 μg/mL range, though the ethylene spacer may further modulate this prediction.

antimicrobial activity structure-activity relationship QSAR

NMDA Receptor Modulatory Potential Inferred from Closest Structural Analog: GluN1a/GluN2B IC₅₀ = 8.69 μM for Direct N-Aryl Analog (CAS 27978-30-9)

The directly N-aryl-linked analog 2-chloro-N-[4-(methylthio)phenyl]acetamide (CAS 27978-30-9) was evaluated for inhibition of human GluN1a/GluN2B NMDA receptors expressed in HEK293 cells, yielding an IC₅₀ of 8.69 × 10³ nM (8.69 μM), assessed by inhibition of glycine/glutamate-induced current measured at −60 mV holding potential [1]. While the target compound (CAS 1172264-16-2) has not been directly tested in this assay, the close structural homology—differing only by the presence of the ethylene spacer—makes this data point the most target-relevant pharmacological benchmark available for initial screening prioritization. The 8.69 μM IC₅₀ places the analog in the low-micromolar activity range, suggesting that the N-(methylthiophenyl)-chloroacetamide pharmacophore possesses measurable but modest affinity for the GluN2B subtype.

NMDA receptor GluN2B ion channel modulation

Synthetic Versatility Differentiation: Dual-Reactive Architecture (Electrophilic α-Chlorocarbonyl + Oxidizable Methylthio Handle) vs. Single-Warhead Chloroacetamides

The target compound uniquely combines two chemically addressable functional handles within a single small-molecule scaffold: (i) the electrophilic α-chloroacetamide moiety, which undergoes nucleophilic substitution with amines, thiols, and carboxylates to generate diverse acetamide, thioether, and ester derivatives, and (ii) the para-methylthio (–SCH₃) group, which can be selectively oxidized to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃) using controlled stoichiometric oxidants such as H₂O₂ or m-CPBA [1][2]. This dual reactivity enables a modular synthetic strategy wherein the chloroacetamide warhead can be derivatized first to install a target-binding motif, followed by oxidative tuning of the sulfur oxidation state to modulate polarity, hydrogen-bonding capacity, and metabolic stability—a sequence not accessible to analogs bearing non-oxidizable para-substituents (e.g., –CH₃, –Cl, –F). The ethylene spacer further provides a flexible tether that may reduce steric constraints during derivatization compared to the directly N-aryl-linked analog.

synthetic chemistry building block chemical biology probes

Predicted Drug-Likeness and Oral Bioavailability Parameters vs. Validated In-Class Comparators

The target compound (MW 243.75; formula C₁₁H₁₄ClNOS) was assessed against Lipinski's Rule of Five (Ro5) parameters and Veber's bioavailability criteria, using the same computational methodology applied to the validated set of twelve N-(para-substituted phenyl)-2-chloroacetamides [1]. With MW < 500 Da, predicted LogP ≈ 2.3 (calculated by Molinspiration/XLOGP3 methodology for the ethyl-spaced methylthio scaffold), H-bond donors = 1 (amide NH), H-bond acceptors = 2 (amide C=O; thioether S), and topological polar surface area (TPSA) ≈ 29.5 Ų, the compound satisfies all Ro5 criteria (MW ≤ 500; LogP ≤ 5; HBD ≤ 5; HBA ≤ 10) and Veber's rule (Nrot ≤ 10; TPSA ≤ 140 Ų) with zero violations [1]. Among the characterized N-(para-substituted phenyl)-2-chloroacetamides, the most potent antimicrobial compounds (SP4, SP5, SP7) had LogP values between 2.40 and 2.81, suggesting that the predicted LogP of ~2.3 for the target compound places it within the favorable lipophilicity range for membrane permeation while maintaining aqueous solubility appropriate for in vitro assays [1].

drug-likeness Lipinski Rule of Five ADME prediction

Evidence-Based Application Scenarios for 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide: Where This Compound Delivers Differentiated Value


Focused Antimicrobial Screening Library Expansion Targeting Gram-Positive Pathogens (S. aureus / MRSA)

Based on class-level QSAR-MIC data showing that para-substituted N-phenyl-2-chloroacetamides with intermediate lipophilicity (LogP ~2.2–2.5) and neutral-to-moderately electron-withdrawing substituents exhibit the most balanced potency against S. aureus and MRSA (MIC 40–130 μg/mL range), the target compound—with its para-methylthio group (π = +0.61; σₚ ≈ 0.00) and predicted LogP of ~2.3—is positioned as a rational addition to screening decks seeking to probe the structure-activity landscape around the optimal lipophilicity window . The ethylene spacer further differentiates this compound from the existing directly N-aryl-linked series, enabling exploration of linker-length effects on antibacterial activity without altering the aromatic substitution pattern. The compound's qualitative activity against Acinetobacter sp. CMX 669 in a functional assay provides an additional, albeit limited, Gram-negative activity signal for prioritization .

Modular Synthesis of Focused Compound Libraries via Dual-Handle Derivatization Strategy

The compound's unique combination of an electrophilic α-chloroacetamide warhead (amenable to nucleophilic displacement with diverse amine, thiol, and alcohol nucleophiles) and an oxidizable para-methylthio handle (convertible to sulfoxide or sulfone) makes it an ideal single-starting-material scaffold for generating 3 × N focused libraries, where N different nucleophiles are reacted with the chloroacetamide moiety and each resulting adduct is subsequently processed to three distinct sulfur oxidation states . This strategy reduces procurement complexity—only one parent compound needs to be sourced and characterized—while producing systematic variations in both target-binding motif and physicochemical properties (solubility, polarity, metabolic stability) across the library. This capability is not available with analogs carrying non-oxidizable para-substituents (e.g., –Cl, –CH₃, –F), which can only be diversified at the α-carbon.

Neuroscience Target Screening: NMDA Receptor (GluN2B Subtype) Ligand Discovery

The closest structural analog (CAS 27978-30-9), which shares the identical para-methylthiophenyl-chloroacetamide pharmacophore but lacks the ethylene spacer, exhibits an IC₅₀ of 8.69 μM against human GluN1a/GluN2B NMDA receptors . This provides a pharmacological rationale for including the target compound in neuroscience-focused screening cascades aimed at identifying GluN2B subtype-selective modulators. The ethylene spacer in the target compound may confer altered binding kinetics, subtype selectivity, or functional activity (positive vs. negative modulation) relative to the direct analog—hypotheses that can only be tested experimentally. Procurement of both the spaced (CAS 1172264-16-2) and direct (CAS 27978-30-9) analogs as a matched pair enables systematic evaluation of linker-length effects on NMDA receptor pharmacology.

Chemical Biology Probe Development: Activity-Based Protein Profiling (ABPP) Using the Chloroacetamide Electrophile

The α-chloroacetamide moiety is a recognized electrophilic warhead capable of covalently modifying nucleophilic amino acid residues (cysteine thiols, serine hydroxyls, lysine amines) in protein active sites . The target compound's predicted favorable drug-likeness profile (zero Ro5 violations; LogP ~2.3; TPSA ~29.5 Ų) supports its use as a starting scaffold for developing activity-based probes, where the methylthio group can serve as a silent affinity handle (non-polar, moderate size) or be oxidized post-labeling to modulate probe properties. The ethylene spacer provides a flexible linker that may facilitate access to sterically constrained binding pockets compared to the more rigid, directly N-aryl-linked analogs . This application leverages both the reactive chloroacetamide warhead and the tunable methylthio group in a manner not achievable with simpler chloroacetamide building blocks.

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